molecular formula C9H15N5O B1677147 Minoxidil CAS No. 38304-91-5

Minoxidil

Cat. No. B1677147
CAS RN: 38304-91-5
M. Wt: 209.25 g/mol
InChI Key: ZIMGGGWCDYVHOY-UHFFFAOYSA-N
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Patent
US04960888

Procedure details

0 5 g (2 mmoles) of 6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine prepared as described in Example 6 is dissolved in a mixture containing 10 ml of ethanol and 4 ml of 1N sodium hydroxide solution, the mixture is refluxed for 30 minutes, then evaporated under reduced pressure. After taking up the residue in 10 ml of water, the crystals are filtered, washed with water and dried to give the aimed compound in a yield of 0.35 g (85%), which shows no melting point depression when mixed with the product of Example 1.
[Compound]
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[N:10]([OH:11])[C:9](=[NH:12])[N:8]=[C:7]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:6]=1)(=O)C.[OH-].[Na+]>C(O)C>[NH2:4][C:5]1[N:10]([OH:11])[C:9](=[NH:12])[N:8]=[C:7]([N:13]2[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Name
6-acetamido-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=NC(N1O)=N)N1CCCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in a mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the crystals are filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(N1O)=N)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.